5-Oxodecanoic acid

Description

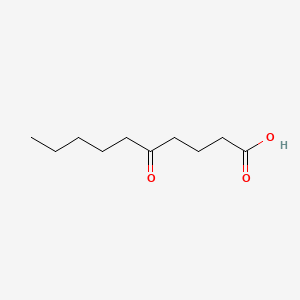

Structure

3D Structure

Properties

IUPAC Name |

5-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKDCMWTAOZNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211447 | |

| Record name | 5-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to yellow solid; Rich creamy peach-like aroma | |

| Record name | 5-Oxodecanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 5-Oxodecanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

624-01-1 | |

| Record name | 5-Oxodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OXODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG73L9Q17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Oxodecanoic acid structural elucidation and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxodecanoic acid, also known as 5-ketodecanoic acid, is a medium-chain oxo-fatty acid. Its chemical structure consists of a ten-carbon aliphatic chain with a carboxylic acid group at one end and a ketone group at the C-5 position. While its primary application to date has been as a flavoring agent in the food industry, its structural features suggest potential roles in various biological processes, aligning it with the broader class of bioactive lipid molecules.[1][2] This technical guide provides a comprehensive overview of the structural elucidation, physicochemical properties, and potential biological significance of this compound, aimed at researchers and professionals in drug development and life sciences.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-ketodecanoic acid, 5-oxo capric acid | [1][2] |

| CAS Number | 624-01-1 | |

| Molecular Formula | C₁₀H₁₈O₃ | |

| Molecular Weight | 186.25 g/mol | |

| Appearance | Colorless to yellow solid | |

| Melting Point | 53.00 to 58.00 °C | |

| Boiling Point | 324.00 to 326.00 °C at 760.00 mm Hg | |

| Flash Point | 166.11 °C | |

| Solubility | Very slightly soluble in water; Soluble in alcohol | |

| logP (o/w) | 1.841 (estimated) | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 8 |

Structural Elucidation: Experimental Protocols

The definitive structure of this compound is determined through a combination of spectroscopic techniques. The following are detailed methodologies for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

~11-12 ppm (singlet, broad): Carboxylic acid proton (-COOH). This peak will disappear upon D₂O exchange.

-

~2.7 ppm (triplet): Methylene protons alpha to the ketone (-CH₂-C=O).

-

~2.4 ppm (triplet): Methylene protons alpha to the carboxylic acid (-CH₂-COOH).

-

~1.6 ppm (multiplet): Methylene protons beta to the ketone and carboxylic acid.

-

~1.3 ppm (multiplet): Remaining methylene protons in the alkyl chain.

-

~0.9 ppm (triplet): Terminal methyl protons (-CH₃).

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~210-215 ppm: Ketone carbonyl carbon (-C=O).

-

~178-182 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~42 ppm: Methylene carbon alpha to the ketone.

-

~34 ppm: Methylene carbon alpha to the carboxylic acid.

-

~20-30 ppm: Other methylene carbons in the alkyl chain.

-

~14 ppm: Terminal methyl carbon.

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Protocol:

-

Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Mass Analysis: Acquire the mass spectrum.

-

Expected Fragmentation Pattern (EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 186) should be observed, though it may be weak.

-

Key Fragment Ions:

-

[M - H₂O]⁺ (m/z 168): Loss of a water molecule.

-

[M - COOH]⁺ (m/z 141): Loss of the carboxylic acid group.

-

Alpha-cleavage around the ketone will lead to characteristic fragments. For example, cleavage between C4 and C5 would yield a fragment at m/z 99, and cleavage between C5 and C6 would result in a fragment at m/z 85.

-

McLafferty Rearrangement: A prominent peak may be observed due to this rearrangement involving the ketone.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Spectral Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Expected Characteristic Absorptions (cm⁻¹):

-

~2500-3300 (broad): O-H stretch of the carboxylic acid.

-

~1710 (sharp, strong): C=O stretch of the carboxylic acid.

-

~1700 (sharp, strong): C=O stretch of the ketone. These two carbonyl peaks may overlap.

-

~2850-2960 (strong): C-H stretches of the alkyl chain.

-

~1200-1300 (medium): C-O stretch of the carboxylic acid.

-

Synthesis of this compound

While several synthetic routes are possible, a plausible approach involves the oxidation of a corresponding hydroxy acid precursor.

Protocol (Hypothetical):

-

Starting Material: 5-hydroxydecanoic acid.

-

Oxidation:

-

Dissolve 5-hydroxydecanoic acid in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent like pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude this compound by column chromatography or recrystallization.

-

Biological Activity and Potential Significance

Currently, there is a notable lack of specific research on the biological activities of this compound. However, its structural similarity to other medium-chain fatty acids (MCFAs) and oxo-fatty acids provides a basis for postulating its potential biological roles.

MCFAs are known to be rapidly absorbed and metabolized, serving as an efficient energy source. They can induce ketosis and have been investigated for their therapeutic potential in neurological and metabolic disorders. Oxo-fatty acids, on the other hand, are a class of lipid mediators involved in processes like inflammation and cell signaling.

Given this context, this compound may participate in metabolic pathways related to energy production or act as a signaling molecule. Further research is warranted to explore its potential effects on cellular processes.

Experimental Workflow for Biological Activity Screening

A general workflow for investigating the biological effects of this compound is presented below.

Workflow for investigating the biological activity of this compound.

Hypothetical Metabolic Pathway

Based on the metabolism of other medium-chain fatty acids, a potential metabolic fate for this compound is outlined below. It is likely to undergo β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA.

Hypothetical metabolic pathway of this compound.

Conclusion

This compound is a well-characterized molecule in terms of its chemical structure and physical properties. Standard spectroscopic methods can be readily applied for its identification and quality control. While its use has been primarily in the food industry, its structural relationship to biologically active medium-chain and oxo-fatty acids suggests a potential for unexplored pharmacological activities. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the synthesis, characterization, and, most importantly, the potential biological roles of this compound. Future studies are essential to elucidate its metabolic fate and its effects on cellular signaling pathways, which could unveil new therapeutic applications for this and related molecules.

References

The Elusive Presence of 5-Oxodecanoic Acid in the Natural World: A Technical Review

An examination of the evidence for the natural occurrence of 5-oxodecanoic acid reveals a conspicuous absence in the scientific literature. While this medium-chain oxo-fatty acid is utilized as a flavoring agent, its isolation from an unmodified biological source remains undocumented. This technical guide explores the current state of knowledge, focusing on the natural occurrence of its parent compound, decanoic acid, related naturally occurring oxo-fatty acids, and the potential for microbial interactions with this compound. This analysis is intended for researchers, scientists, and professionals in drug development interested in the biological relevance of this and similar molecules.

The Question of Natural Occurrence

Despite its listing as a biochemical and its use in the food industry, there is no direct scientific evidence to confirm the de novo biosynthesis of this compound in any organism, be it plant, animal, or microorganism. The compound is recognized by the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent, suggesting that its commercial availability is likely the result of chemical synthesis rather than extraction from natural sources.[1]

While direct evidence is lacking, the potential for biological interaction with this compound has been noted. For instance, studies have shown that baker's yeast (Saccharomyces cerevisiae) can reduce this compound to 5-hydroxydecanoic acid. This highlights a capacity for microbial transformation of the molecule, though it does not confirm its natural synthesis.

Decanoic Acid: The Naturally Occurring Precursor

In contrast to its 5-oxo derivative, decanoic acid (also known as capric acid) is a well-documented, naturally occurring saturated fatty acid. It is found in a variety of biological sources, most notably in the oils of coconut and palm kernels, as well as in the milk of several mammals.[2][3][4][5]

Table 1: Quantitative Occurrence of Decanoic Acid in Natural Sources

| Natural Source | Organism | Concentration/Percentage |

| Coconut Oil | Cocos nucifera | ~10% of total fatty acids |

| Palm Kernel Oil | Elaeis guineensis | ~4% of total fatty acids |

| Goat Milk Fat | Capra aegagrus hircus | ~15% of total fatty acids (combined with caproic and caprylic acids) |

| Cow Milk Fat | Bos taurus | Present |

Note: Concentrations can vary based on factors such as diet, genetics, and environmental conditions.

The widespread presence of decanoic acid in nature suggests the theoretical possibility of its biological oxidation to form this compound. However, the specific enzymatic machinery to carry out this transformation has not been identified.

Naturally Occurring Oxo-Fatty Acids: A Broader Context

While this compound itself appears to be absent from nature, other oxo-fatty acids play significant roles in biological systems. These molecules often function as signaling molecules or pheromones.

-

Plant Octadecanoids: In plants, the octadecanoid pathway is a crucial signaling cascade involved in defense against herbivores and pathogens. A key intermediate in this pathway is 12-oxo-phytodienoic acid (OPDA), which is synthesized from linolenic acid.

-

Honeybee Pheromones: Queen honeybees (Apis mellifera) produce a variety of fatty acid derivatives that act as pheromones to regulate colony behavior. Among these are 9-oxo-2-decenoic acid (9-ODA) and 10-hydroxy-2-decenoic acid (10-HDA). The enzyme 10-hydroxydecanoate dehydrogenase is known to oxidize 10-hydroxydecanoic acid to 10-oxodecanoic acid, a structural isomer of this compound.

Hypothetical Biosynthesis of this compound

Based on established biochemical principles, a hypothetical pathway for the biosynthesis of this compound from the naturally occurring decanoic acid can be proposed. This would likely involve the enzymatic oxidation of the fatty acid backbone.

This proposed pathway involves an initial hydroxylation of the fifth carbon of decanoic acid, potentially by a cytochrome P450 monooxygenase, followed by the oxidation of the resulting hydroxyl group to a ketone by a dehydrogenase. It must be emphasized that this pathway is speculative and has not been experimentally verified.

Experimental Protocols for the Analysis of Oxo-Fatty Acids

While no specific protocols for the isolation and quantification of this compound from natural sources exist due to its apparent absence, methodologies developed for other oxo-fatty acids can be adapted. The following protocol, based on the analysis of 2-oxotetradecanoic acid in biological matrices, provides a robust framework for the sensitive detection of such compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of Oxo-Fatty Acids in Biological Samples

1. Sample Preparation: Protein Precipitation and Derivatization

-

Objective: To extract the analyte from the biological matrix, remove interfering proteins, and derivatize the keto acid to enhance its chromatographic retention and ionization efficiency.

-

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or an odd-chain oxo-fatty acid in methanol)

-

Precipitation Solution: Acetonitrile with 0.1% formic acid

-

Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFB-O-HCl) solution (10 mg/mL in water)

-

Pyridine

-

Ethyl acetate

-

Hexane

-

LC-MS grade water

-

-

Procedure:

-

To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the Internal Standard solution.

-

Add 400 µL of ice-cold Precipitation Solution.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of PFB-O-HCl solution and 10 µL of pyridine.

-

Vortex and incubate at 60°C for 60 minutes.

-

After cooling, add 200 µL of water and 500 µL of ethyl acetate.

-

Vortex for 1 minute to extract the derivatized analyte.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of 80:20 v/v methanol/water) for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate the derivatized analyte from other components in the extract and to quantify it with high sensitivity and specificity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Typical Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and the internal standard.

-

Signaling Pathways: An Area for Future Investigation

Given the absence of confirmed natural occurrence, no signaling pathways involving this compound have been elucidated. However, the established roles of other oxo-fatty acids, such as OPDA in plant defense and 9-ODA in honeybee social regulation, suggest that should this compound be discovered in a biological system, it would be a strong candidate for a signaling molecule. Future research would be necessary to identify its potential receptors and downstream targets.

Conclusion

References

The Biosynthesis of 5-Oxodecanoic Acid: A Hypothetical Pathway and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxodecanoic acid is a medium-chain oxo-fatty acid with potential biological activities that remain largely unexplored. The absence of established biosynthetic pathways for this molecule presents a significant knowledge gap. This technical guide proposes a hypothetical biosynthetic pathway for this compound, drawing upon established principles of fatty acid metabolism. The proposed pathway involves a two-step enzymatic conversion of decanoic acid, initiated by a cytochrome P450 monooxygenase-mediated hydroxylation, followed by the oxidation of the resulting alcohol by an alcohol dehydrogenase. This document provides a comprehensive overview of the proposed pathway, summarizes relevant quantitative data for homologous enzymes, and details experimental protocols to facilitate the investigation and validation of this hypothetical route. The information presented herein is intended to serve as a foundational resource for researchers interested in the metabolism of oxo-fatty acids and the development of novel therapeutics targeting these pathways.

Introduction

Oxo-fatty acids are a class of lipid molecules characterized by the presence of a ketone functional group. They are known to play diverse roles in biological systems, acting as signaling molecules and intermediates in metabolic pathways. While the biosynthesis and biological functions of several oxo-fatty acids have been elucidated, the metabolic origins of many, including this compound, remain unknown. Understanding the biosynthetic pathways of such molecules is crucial for unraveling their physiological roles and for identifying potential enzymatic targets for therapeutic intervention.

This guide puts forth a hypothetical, yet scientifically plausible, biosynthetic pathway for this compound. The proposed pathway is grounded in the well-documented activities of two major enzyme superfamilies: cytochrome P450 monooxygenases and alcohol dehydrogenases, which are known to be involved in the metabolism of fatty acids.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound from the precursor molecule, decanoic acid, is a two-step process:

-

Hydroxylation of Decanoic Acid: The initial step involves the regioselective hydroxylation of decanoic acid at the C5 position to form 5-hydroxydecanoic acid. This reaction is hypothetically catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to hydroxylate fatty acids at various positions along the alkyl chain.[1]

-

Oxidation of 5-Hydroxydecanoic Acid: The intermediate, 5-hydroxydecanoic acid, is then oxidized at the hydroxyl group to yield the final product, this compound. This oxidation is proposed to be carried out by an alcohol dehydrogenase, a class of enzymes responsible for the interconversion of alcohols and aldehydes/ketones.

The following diagram illustrates this proposed pathway:

Quantitative Data for Homologous Enzymes

Direct kinetic data for the enzymes involved in the specific conversion to this compound is not available. However, data from studies on homologous enzymes acting on similar substrates provide valuable insights into the potential catalytic efficiencies.

Cytochrome P450 Monooxygenases

Human Cytochrome P450 4A11 (CYP4A11) is a well-characterized fatty acid ω-hydroxylase that also exhibits activity towards other positions on the fatty acid chain.[2][3] The following table summarizes kinetic data for the hydroxylation of lauric acid (a C12 fatty acid) by human CYP4A11.

| Enzyme | Substrate | Product | Km (µM) | kcat (min-1) | Reference |

| Human CYP4A11 | Lauric Acid | 12-Hydroxylauric Acid | 5.1 ± 2.1 | - | [3] |

| Human CYP4A11 | Lauric Acid | 11-Hydroxylauric Acid | - | 340 ± 10 (fast phase) | [3] |

Note: The Kd for the product 12-hydroxylauric acid is presented as an indicator of binding affinity. The kcat value for 11-hydroxylation represents the rate of reduction of ferric P450 4A11.

Alcohol Dehydrogenases

Human liver alcohol dehydrogenase (ADH) isoenzymes have been shown to oxidize various alcohols, including long-chain hydroxy fatty acids. The kinetic parameters for the oxidation of 16-hydroxyhexadecanoic acid by different human ADH isoenzymes are presented below.

| Enzyme (Human ADH Isoenzyme) | Substrate | Km (µM) | kcat (min-1) | Reference |

| αɣ₁ | 16-Hydroxyhexadecanoic Acid | 1.8 | 150 | |

| β₁ɣ₁ | 16-Hydroxyhexadecanoic Acid | 1.5 | 110 | |

| ɣ₁ɣ₁ | 16-Hydroxyhexadecanoic Acid | 1.2 | 140 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the proposed biosynthetic pathway of this compound.

Expression and Purification of Candidate Enzymes

A critical first step is to obtain purified preparations of the candidate enzymes.

4.1.1. Expression and Purification of a Candidate Cytochrome P450

This protocol is adapted for the expression and purification of a human CYP4A11.

-

Expression:

-

Transform E. coli (e.g., strain DH5α) with an expression vector containing the cDNA for the candidate cytochrome P450 (e.g., human CYP4A11).

-

Grow the transformed cells in a suitable medium (e.g., Terrific Broth) containing the appropriate antibiotic at 37°C with shaking.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Continue incubation at a lower temperature (e.g., 28°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell debris and membranes.

-

If the P450 is membrane-bound, solubilize the membrane fraction with a detergent (e.g., sodium cholate).

-

Purify the P450 from the soluble fraction using a combination of chromatography techniques, such as nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography (for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

-

Monitor the purity of the fractions by SDS-PAGE.

-

Determine the concentration of the purified P450 by CO-difference spectroscopy.

-

4.1.2. Purification of a Candidate Alcohol Dehydrogenase

This protocol describes a general method for purifying alcohol dehydrogenase from a tissue source, such as horse liver.

-

Homogenization and Centrifugation:

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

-

Centrifuge the homogenate to remove cell debris and obtain a crude extract.

-

-

Chromatography:

-

Subject the crude extract to a series of chromatographic steps. A common strategy includes:

-

DEAE-cellulose chromatography.

-

Affinity chromatography on a matrix such as 4-[3-[N-(6-aminocaproyl)-amino]propyl]pyrazole-Sepharose.

-

CM-cellulose chromatography.

-

-

Elute the enzyme using gradients of salt concentration or pH.

-

Monitor the enzyme activity in the fractions collected.

-

Pool the active fractions and assess purity by SDS-PAGE.

-

Enzyme Activity Assays

4.2.1. Cytochrome P450-Mediated Hydroxylation of Decanoic Acid

This assay measures the formation of hydroxydecanoic acids from decanoic acid.

-

Reaction Mixture:

-

100 mM potassium phosphate buffer, pH 7.4

-

Recombinant cytochrome P450 enzyme (e.g., 0.1-1 µM)

-

NADPH-cytochrome P450 reductase (in a 1:2 molar ratio with P450)

-

Cytochrome b5 (optional, can enhance activity)

-

Decanoic acid (substrate, concentration range to determine Km)

-

NADPH (cofactor, e.g., 1 mM)

-

-

Procedure:

-

Pre-incubate all components except NADPH at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying with HCl.

-

Extract the products with the organic solvent.

-

Evaporate the solvent and derivatize the products (e.g., to their trimethylsilyl ethers) for analysis.

-

-

Product Analysis:

-

Analyze the derivatized products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different hydroxydecanoic acid isomers formed.

-

4.2.2. Alcohol Dehydrogenase-Mediated Oxidation of 5-Hydroxydecanoic Acid

This is a spectrophotometric assay that monitors the production of NADH.

-

Reaction Mixture:

-

50 mM Sodium pyrophosphate buffer, pH 8.8

-

5-Hydroxydecanoic acid (substrate, various concentrations)

-

β-Nicotinamide adenine dinucleotide (NAD+) (e.g., 7.5 mM)

-

Purified alcohol dehydrogenase (e.g., 0.001–0.002 mg/mL)

-

-

Procedure:

-

Set up the reaction mixture in a cuvette.

-

Place the cuvette in a spectrophotometer thermostatted at 25°C.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at 340 nm for several minutes, which corresponds to the formation of NADH.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

The following diagram outlines a general experimental workflow for testing the hypothetical pathway:

Conclusion

The biosynthesis of this compound remains to be experimentally determined. The hypothetical pathway presented in this technical guide, involving the sequential action of a cytochrome P450 monooxygenase and an alcohol dehydrogenase on decanoic acid, provides a robust framework for future research. The quantitative data from homologous enzymes and the detailed experimental protocols offered herein are intended to equip researchers with the necessary tools to investigate and potentially validate this pathway. Elucidation of the biosynthesis of this compound will not only fill a critical gap in our understanding of fatty acid metabolism but may also unveil new opportunities for drug discovery and development.

References

5-Oxodecanoic acid CAS number and chemical identifiers.

An In-depth Technical Guide to 5-Oxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a medium-chain oxo-fatty acid. It covers its chemical identity, physicochemical properties, potential biological roles, and generalized experimental protocols for its synthesis and analysis.

Chemical Identity and Descriptors

This compound, also known as 5-ketodecanoic acid, is a ten-carbon fatty acid with a ketone group at the fifth carbon. Its unique structure imparts specific chemical properties and potential biological activities. The following tables summarize its key chemical identifiers and computed properties.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Reference |

| CAS Number | 624-01-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C10H18O3 | [1] |

| SMILES | CCCCCC(=O)CCCC(=O)O | [1] |

| InChI | InChI=1S/C10H18O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | [1] |

| InChIKey | SDKDCMWTAOZNGB-UHFFFAOYSA-N | |

| Synonyms | 5-oxo capric acid, Decanoic acid, 5-oxo- |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 186.25 g/mol | |

| XLogP3-AA | 1.6 | |

| Topological Polar Surface Area | 54.4 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 8 | |

| Exact Mass | 186.125594 g/mol | |

| Monoisotopic Mass | 186.125594 g/mol |

Experimental Properties

Experimental data provides crucial information for laboratory handling and application development.

Table 3: Experimental Physical Properties of this compound

| Property | Value | Reference |

| Physical Description | Clear colourless to yellow solid with a rich creamy, peach-like aroma. | |

| Melting Point | 53-58 °C | |

| Boiling Point | 324-326 °C at 760 mmHg | |

| Solubility | Very slightly soluble in water; Soluble in ethanol. | |

| Flash Point | 166.11 °C (331.00 °F) |

Biological Role and Metabolism

This compound is classified as a medium-chain fatty acid. While its specific biological roles and signaling pathways are not extensively documented, its structural class suggests involvement in lipid metabolism. Medium-chain fatty acids are typically metabolized in the mitochondria via β-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for energy production.

Although direct evidence is limited for this compound, other fatty acids are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

Hypothetical Metabolic Pathway

The metabolic fate of this compound likely follows the general pathway for medium-chain fatty acids. The following diagram illustrates a simplified, hypothetical metabolic pathway.

Potential Signaling Role

Fatty acids can act as signaling molecules by activating nuclear receptors like PPARs. The diagram below illustrates the general mechanism of PPAR activation.

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve the reaction of a nitrile with a Grignard reagent to form the keto group, followed by hydrolysis. Another approach could utilize 1,3-dithiane chemistry.

General Protocol for Synthesis via Grignard Reaction with a Nitrile:

-

Nitrile Synthesis: Convert a suitable ω-haloalkanoic acid to the corresponding nitrile via nucleophilic substitution with sodium cyanide.

-

Grignard Reaction: React the nitrile with a Grignard reagent (e.g., pentylmagnesium bromide) in an anhydrous ether solvent. This forms an intermediate imine anion.

-

Hydrolysis: Quench the reaction with an aqueous acid solution to hydrolyze the imine, yielding the ketone.

-

Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

General Protocol for Synthesis via 1,3-Dithiane:

-

Dithiane Formation: Protect the aldehyde group of a suitable ω-oxoalkanoic acid as a 1,3-dithiane by reacting with 1,3-propanedithiol in the presence of an acid catalyst.

-

Deprotonation: Treat the dithiane with a strong base such as n-butyllithium in an anhydrous solvent at low temperature to form the carbanion.

-

Alkylation: React the carbanion with an appropriate alkyl halide (e.g., 1-bromopentane).

-

Deprotection: Hydrolyze the dithiane group using a reagent such as mercury(II) chloride in aqueous acetonitrile to reveal the ketone.

-

Purification: Purify the final product using standard techniques like column chromatography.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of this compound, typically after derivatization to increase its volatility.

-

Sample Preparation and Derivatization:

-

Extract the analyte from the sample matrix using a suitable organic solvent.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatize the dried extract. A common method for keto acids involves a two-step process:

-

Oximation: React the keto group with methoxyamine hydrochloride to form a methoxime derivative.

-

Silylation: React the carboxylic acid group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.

-

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Splitless injection is often preferred for trace analysis.

-

Oven Program: A temperature gradient is used, for example, starting at a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of this compound, often with UV or mass spectrometric detection. Derivatization may be employed to enhance detection.

-

Sample Preparation:

-

Extract the analyte from the sample matrix. For biological samples, protein precipitation with a solvent like acetonitrile may be necessary.

-

The extract can be concentrated and reconstituted in the mobile phase.

-

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18 or C8) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid to improve peak shape.

-

Detection: UV detection can be used if the molecule possesses a suitable chromophore or after derivatization with a UV-active tag. Mass spectrometry (LC-MS) provides higher selectivity and sensitivity.

-

Applications and Significance

This compound is recognized for its use as a flavoring agent in the food industry, prized for its creamy, peach-like aroma. As a medium-chain oxo-fatty acid, it holds potential for further investigation in the fields of metabolic research and drug discovery. Its bifunctional nature (ketone and carboxylic acid) makes it a versatile building block for organic synthesis. Further research is warranted to fully elucidate its biological functions and potential therapeutic applications.

References

solubility and stability of 5-Oxodecanoic acid in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5-Oxodecanoic acid. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound. Please note that while this guide consolidates the most current information, specific experimental data on this compound is limited in peer-reviewed literature. Therefore, this document also provides generalized protocols and discusses potential stability concerns based on the chemistry of related keto acids.

Core Properties of this compound

This compound (CAS: 624-01-1) is a C10 fatty acid with a ketone group at the 5-position.[1] It is a clear, colorless to yellow solid with a creamy, peach-like aroma.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 624-01-1 | |

| Physical Description | Clear colorless to yellow solid | |

| Melting Point | 53-58 °C | |

| Boiling Point | 324-326 °C (at 760 mm Hg) |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. Based on available data, it is characterized as being very slightly soluble in water and soluble in polar organic solvents like ethanol.

| Solvent | Quantitative Data (at 25 °C) | Qualitative Description | Source |

| Water | ~2669 mg/L (estimated) | Very slightly soluble | |

| Ethanol | Data not available | Soluble |

It is highly recommended that researchers determine the solubility in their specific solvent systems of interest.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis or MS) or other validated analytical method

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Agitate the mixture for a predetermined period to reach equilibrium. It is recommended to establish the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample or filter it through a syringe filter.

-

Quantify the concentration of this compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC.

-

Perform the experiment in triplicate to ensure the reliability of the results.

Stability Profile

Potential Factors Affecting Stability:

-

Temperature: Elevated temperatures can accelerate degradation reactions. For related beta-keto acids, storage at -80°C is recommended to minimize degradation.

-

pH: Extreme pH conditions (both acidic and alkaline) may catalyze hydrolysis or other degradation reactions.

-

Light: Exposure to UV or high-intensity visible light may induce photolytic degradation.

-

Oxidizing Agents: The ketone and carboxylic acid functionalities may be susceptible to oxidation.

Potential Degradation Pathways:

-

Decarboxylation: Loss of the carboxyl group as CO₂, potentially accelerated by heat.

-

Oxidation: Oxidation of the ketone or other parts of the aliphatic chain.

-

Hydrolysis: Cleavage of the molecule, though less likely for this structure under typical conditions.

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC-UV/MS system

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Heat a solution of the compound at an elevated temperature (e.g., 70°C).

-

Photodegradation: Expose a solution to light in a photostability chamber.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is a common starting point.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products and calculate the percentage of degradation of this compound. Mass spectrometry (MS) can be used to help identify the structure of the degradation products.

Visualized Workflows

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Workflow for Forced Degradation Study

References

Spectroscopic Analysis of 5-Oxodecanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Oxodecanoic acid (CAS No. 624-01-1). Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted data and expected spectroscopic characteristics based on the known structure and functional groups. Furthermore, it outlines detailed, generalized experimental protocols for the spectroscopic analysis of keto-fatty acids, which are directly applicable to this compound.

Introduction

This compound is a medium-chain fatty acid containing a ketone functional group. Its molecular formula is C₁₀H₁₈O₃, with a monoisotopic mass of 186.1256 Da. The structural analysis of such molecules is crucial for their identification, purity assessment, and elucidation of their roles in various chemical and biological processes. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound. This data is computationally generated and serves as a guide for mass spectrometry analysis.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.13288 |

| [M+Na]⁺ | 209.11482 |

| [M-H]⁻ | 185.11832 |

| [M+NH₄]⁺ | 204.15942 |

| [M+K]⁺ | 225.08876 |

| [M+H-H₂O]⁺ | 169.12286 |

| [M+HCOO]⁻ | 231.12380 |

| [M]⁺ | 186.12505 |

| [M]⁻ | 186.12615 |

Expected NMR Spectroscopic Data

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -COOH | 10-12 | broad singlet |

| -CH₂- adjacent to COOH (C2) | ~2.3 | triplet |

| -CH₂- adjacent to C=O (C4 and C6) | ~2.4-2.7 | multiplet |

| -CH₂- groups in the alkyl chain (C3, C7, C8, C9) | 1.2-1.7 | multiplet |

| Terminal -CH₃ (C10) | ~0.9 | triplet |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon Atom | Expected Chemical Shift (ppm) |

| -COOH (C1) | 175-185 |

| -C=O (C5) | 205-220 |

| -CH₂- adjacent to COOH (C2) | 30-40 |

| -CH₂- groups adjacent to C=O (C4, C6) | 35-45 |

| -CH₂- groups in the alkyl chain (C3, C7, C8) | 20-35 |

| -CH₂- (C9) | ~22 |

| Terminal -CH₃ (C10) | ~14 |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Broad |

| Carbonyl (Acid) | C=O stretch | 1700-1725 | Strong |

| Carbonyl (Ketone) | C=O stretch | 1710-1720 | Strong |

| Alkyl | C-H stretch | 2960-2850 | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Medium |

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for a keto-fatty acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Spectral Width: 0-15 ppm.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse program.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

-

Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Direct Infusion Electrospray Ionization (ESI-MS):

-

Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Both positive and negative ion modes should be used to observe different adducts.

-

Infusion Rate: 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 4-8 L/min at 180-200 °C.

-

Mass Range: m/z 50-500.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

-

Derivatization: To increase volatility, the carboxylic acid group can be esterified (e.g., to its methyl ester using BF₃ in methanol) and the ketone can be converted to an oxime derivative (using methoxyamine hydrochloride).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or the pure solvent should be recorded and automatically subtracted from the sample spectrum.

-

Mandatory Visualization

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Mass Spectrometry analysis of this compound.

References

5-Oxodecanoic Acid: An In-Depth Technical Guide to its Role in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxodecanoic acid, a 10-carbon medium-chain keto-fatty acid, is an intriguing metabolic intermediate with potential implications in cellular energy homeostasis and signaling. While not as extensively studied as other fatty acids, its structural relationship to decanoic acid and its position as a derivative of 5-hydroxydecanoic acid place it at a critical juncture in fatty acid β-oxidation. This technical guide provides a comprehensive overview of the current understanding of this compound, its metabolic context, and its potential physiological relevance. The information presented herein is intended to serve as a valuable resource for researchers investigating lipid metabolism, metabolic disorders, and the development of novel therapeutics.

The Metabolic Context of this compound: A Bottleneck in β-Oxidation

The primary metabolic relevance of this compound stems from the β-oxidation of its precursor, 5-hydroxydecanoic acid. Research has shown that while 5-hydroxydecanoic acid can be activated to its CoA ester and enter the mitochondrial β-oxidation spiral, its metabolism is significantly impeded at the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD)[1][2]. This enzymatic step involves the oxidation of a hydroxyl group to a keto group. The Vmax for the metabolite of 5-hydroxydecanoate (3,5-dihydroxydecanoyl-CoA) is approximately fivefold slower than for the corresponding metabolite of decanoate (L-3-hydroxydecanoyl-CoA)[2]. This creates a metabolic bottleneck, leading to the potential accumulation of the resulting ketoacyl-CoA, 5-oxodecanoyl-CoA, which is the direct precursor to this compound.

This inhibition of fatty acid oxidation has been observed in isolated mitochondria, where the presence of 5-hydroxydecanoyl-CoA reduces the respiration rate when other fatty acid substrates are provided[1].

Quantitative Data on the Metabolic Effects of 5-Hydroxydecanoate

The following tables summarize the available quantitative data on the impact of 5-hydroxydecanoate and its CoA ester on mitochondrial respiration, providing an indirect measure of the consequences of the metabolic bottleneck that leads to the formation of 5-Oxodecanoyl-CoA.

Table 1: Effect of 5-Hydroxydecanoate and Decanoate on Mitochondrial Oxygen Consumption in Rat Liver Mitochondria

| Substrate | Concentration (µM) | Oxygen Consumption Rate (nmol O₂/min/mg protein) |

| Decanoate | 100 | ~120 |

| 5-Hydroxydecanoate | 100 | ~60 |

Data are estimated from graphical representations in Hanley et al., 2005 and represent the approximate maximal rates observed.[1]

Table 2: Inhibition of Decanoyl-CoA and Lauryl-Carnitine Stimulated Respiration by 5-Hydroxydecanoyl-CoA in Heart Mitochondria

| Substrate | Inhibitor | Oxygen Consumption Rate (% of control) |

| 10 µM Decanoyl-CoA | None (Control) | 100% |

| 10 µM Decanoyl-CoA | 100 µM 5-Hydroxydecanoyl-CoA | Significantly reduced |

| Lauryl-Carnitine | None (Control) | 100% |

| Lauryl-Carnitine | 100 µM 5-Hydroxydecanoyl-CoA | Significantly reduced |

Data are based on qualitative descriptions of significant reductions in Hanley et al., 2005.

Signaling Pathways and Logical Relationships

The accumulation of a metabolic intermediate such as 5-Oxodecanoyl-CoA can have consequences beyond simple energy metabolism, potentially influencing cellular signaling pathways. While direct evidence for this compound's signaling roles is limited, its structural similarity to other medium-chain fatty acids suggests potential interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). Decanoic acid, a related 10-carbon fatty acid, has been identified as a ligand for PPARγ. Activation of PPARs can influence the expression of genes involved in fatty acid metabolism and cellular stress responses.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Biological Samples by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in biological matrices such as plasma or cell culture media.

1. Sample Preparation:

-

To 100 µL of sample (plasma or media), add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar keto-fatty acid not present in the sample).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (optional, but recommended for enhanced sensitivity):

-

To the dried residue, add a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to target the keto group. This enhances ionization efficiency and chromatographic retention.

-

Follow the specific reaction conditions for the chosen derivatization reagent (e.g., incubation at 60°C for 60 minutes).

-

After the reaction, perform a liquid-liquid extraction to isolate the derivatized analyte.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for derivatized or underivatized this compound and the internal standard need to be optimized.

-

Protocol 2: Measurement of Mitochondrial Respiration in the Presence of this compound

This protocol outlines the use of high-resolution respirometry to assess the effect of this compound on mitochondrial oxygen consumption.

1. Isolation of Mitochondria:

-

Isolate mitochondria from a relevant tissue (e.g., rat liver or heart) using differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension.

2. Respirometry Assay:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Add the isolated mitochondria to the respiration buffer in the oxygraph chamber.

-

To assess the effect on fatty acid oxidation, provide a fatty acid substrate (e.g., palmitoyl-carnitine) and malate.

-

After establishing a baseline respiration rate, inject a known concentration of this compound (or its CoA ester, if synthesized) into the chamber.

-

Measure the change in oxygen consumption rate to determine the inhibitory or substrate-level effect of this compound.

-

A substrate-uncoupler-inhibitor titration (SUIT) protocol can be employed to investigate the specific effects on different parts of the electron transport system.

Conclusion

This compound emerges as a significant, yet understudied, metabolite at the intersection of fatty acid metabolism and cellular signaling. Its formation as a consequence of a bottleneck in the β-oxidation of 5-hydroxydecanoic acid suggests that its cellular levels could rise under specific metabolic conditions. The inhibitory effect of its precursor on mitochondrial respiration highlights the potential for this compound to modulate cellular energy production. Furthermore, its structural characteristics point towards a possible role in regulating gene expression through nuclear receptors like PPARs. The experimental protocols provided in this guide offer a framework for researchers to further investigate the precise biological functions of this compound, paving the way for a deeper understanding of its role in health and disease and its potential as a therapeutic target.

References

- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxodecanoic acid is a medium-chain oxo-fatty acid with limited characterization in scientific literature. This technical guide provides a comprehensive overview of its known chemical and physical properties. Due to the scarcity of biological data directly pertaining to this compound, this review extrapolates potential biological activities and therapeutic applications from studies on structurally related compounds, including other oxo-fatty acids and medium-chain fatty acids (MCFAs). This guide summarizes available quantitative data, outlines relevant experimental protocols for synthesis and biological assessment, and presents key metabolic and synthetic pathways using Graphviz visualizations. The information herein aims to provide a foundational resource to stimulate and guide future research into the specific roles of this compound.

Introduction

This compound, a ten-carbon saturated fatty acid with a ketone group at the fifth carbon, belongs to the class of oxo-fatty acids. While its primary documented use is as a flavoring agent, the biological significance of oxo-fatty acids and medium-chain fatty acids (MCFAs) is an expanding area of research.[1] Structurally similar compounds have demonstrated a range of biological activities, from metabolic regulation to cell growth inhibition, suggesting that this compound may possess untapped therapeutic potential.[2][3][4] This guide synthesizes the current, albeit limited, knowledge on this compound and provides a broader context based on related molecules to highlight potential avenues for investigation.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | PubChem |

| Molecular Weight | 186.25 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 624-01-1 | PubChem |

| Physical Description | Clear colourless to yellow solid; Rich creamy peach-like aroma | [5] |

| Melting Point | 53-58 °C | Parchem |

| Boiling Point | 324-326 °C at 760 mmHg | The Good Scents Company |

| Solubility | Very slightly soluble in water; Soluble in ethanol | |

| SMILES | CCCCCC(=O)CCCC(=O)O | PubChem |

| InChIKey | SDKDCMWTAOZNGB-UHFFFAOYSA-N | PubChem |

Synthesis of this compound and Related Compounds

A generalized workflow for the synthesis of a related compound, 9-oxodecanoic acid from oleic acid, is presented below. This multi-step process involves oxidative cleavage, selective protection of a carboxylic acid group, conversion to an acid chloride, reaction with a Gilman reagent, and final hydrolysis.

Potential Biological Activities and Therapeutic Applications (Based on Related Compounds)

Direct studies on the biological activity of this compound are lacking. However, research on other oxo-fatty acids and MCFAs provides a basis for postulating its potential roles.

Metabolic Effects

MCFAs are metabolized differently from long-chain fatty acids. They are transported directly to the liver via the portal vein and undergo rapid β-oxidation in the mitochondria, serving as a readily available energy source. This process can lead to the production of ketone bodies, which have therapeutic implications for conditions associated with impaired glucose metabolism.

Therapeutic Potential

-

Neurodegenerative Diseases: The ketogenic potential of MCFAs makes them a subject of interest in neurodegenerative diseases like Alzheimer's and Parkinson's, where brain glucose metabolism is impaired. Ketone bodies can serve as an alternative energy source for neurons. MCFAs may also improve mitochondrial function and promote autophagy, processes that are often dysregulated in these conditions.

-

Cardiac Disease: The energy-deficient state of a diseased heart may benefit from the efficient energy provision by MCFAs.

-

Cancer: Certain saturated oxo-fatty acids have been shown to inhibit the growth of human cancer cell lines. For instance, some oxostearic acids suppress the expression of STAT3 and c-myc, which are key regulators of cell proliferation.

A summary of the biological activities of related compounds is presented in Table 2.

| Compound Class | Biological Activity | Potential Therapeutic Application | Source |

| Medium-Chain Fatty Acids (MCFAs) | Rapid β-oxidation, Ketogenesis, Improved mitochondrial function, Promotion of autophagy | Neurodegenerative diseases, Cardiac diseases, Epilepsy | |

| Saturated Oxo-Fatty Acids (SOFAs) | Inhibition of cancer cell growth, Suppression of STAT3 and c-myc expression | Cancer | |

| ω-Oxo Fatty Acids | Pro-inflammatory potential, Potential cytotoxicity | (Pathological role in inflammation) |

Experimental Protocols

Detailed experimental protocols for studying this compound are not available. However, established methods for related compounds can be adapted.

Synthesis of 5,9-Dioxodecanoic Acid (A Related Dioxoalkanoic Acid)

This protocol outlines a plausible, though not experimentally validated in the literature, two-step synthesis.

Step 1: Proposed Synthesis of 5,9-Dihydroxydecanoic Acid This would likely involve the protection of a carboxylic acid, followed by a series of reactions to introduce the two hydroxyl groups at the desired positions.

Step 2: Oxidation of 5,9-Dihydroxydecanoic Acid to 5,9-Dioxodecanoic Acid

-

In a clean, dry round-bottom flask with a magnetic stir bar, dissolve 5,9-dihydroxydecanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (2.2 equivalents) in one portion at room temperature.

-

Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture will be a dark, heterogeneous mixture.

-

Isolate the product by passing the mixture through a silica gel plug and washing with diethyl ether.

-

Combine the organic filtrates and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 5,9-dioxodecanoic acid.

Fatty Acid β-Oxidation Assay in Isolated Hepatocytes

This protocol is for measuring the β-oxidation of fatty acids in freshly isolated primary mouse hepatocytes using a radiolabeled substrate.

-

Hepatocyte Isolation: Isolate primary hepatocytes from a mouse liver using a collagenase perfusion method.

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed with bovine serum albumin (BSA).

-

Assay Reaction:

-

In triplicate, incubate 750,000 cells with the [1-¹⁴C]palmitic acid-BSA complex in a final volume of 2 mL.

-

The reaction mixture should contain 1.35 mg/mL BSA and 100 µM palmitic acid.

-

-

Measurement of β-Oxidation:

-

After a defined incubation period, stop the reaction and separate the acid-soluble metabolites (ASM) from the unreacted fatty acid.

-

Measure the radioactivity of the ASM using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.

-

Conclusion and Future Directions

This compound remains a poorly characterized molecule. The available data on its physicochemical properties provides a starting point for further investigation. Based on the biological activities of structurally similar oxo-fatty acids and MCFAs, future research into this compound could fruitfully explore its potential roles in metabolism, cell signaling, and as a therapeutic agent, particularly in the contexts of metabolic disorders, neurodegenerative diseases, and cancer. The experimental protocols outlined in this guide offer a framework for initiating such studies. A critical next step will be to conduct in-depth in vitro and in vivo studies to elucidate the specific biological functions of this compound and to determine if the potential extrapolated from related compounds holds true for this specific molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Potential benefits of medium chain fatty acids in aging and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C10H18O3 | CID 69346 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of 5-Oxodecanoic Acid: A Guide for Researchers

Introduction

5-Oxodecanoic acid is a keto-fatty acid that is gaining interest in metabolic research and drug development due to its potential involvement in various physiological and pathological processes. Accurate and robust analytical methods are crucial for elucidating its biological roles and for its potential application as a biomarker. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most powerful and widely used techniques for this purpose.

Data Presentation: Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of typical GC-MS and LC-MS/MS methods for the analysis of this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile and thermally stable derivatives by gas chromatography, followed by ionization and mass analysis. | Separation of analytes in the liquid phase, followed by ionization and tandem mass analysis for high selectivity.[1] |

| Sample Preparation | Requires extraction and chemical derivatization (e.g., silylation) to increase volatility and thermal stability.[1] | Requires extraction, with optional derivatization to enhance ionization efficiency.[1] |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap). | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole).[1] |

| Ionization Mode | Electron Ionization (EI).[1] | Electrospray Ionization (ESI), typically in negative mode. |

| Throughput | Moderate, due to longer run times and derivatization steps. | High, with faster chromatography and simpler sample preparation. |

| Selectivity | Good, but can be limited by co-eluting matrix components. | Excellent, due to the use of Multiple Reaction Monitoring (MRM). |

| Sensitivity | Good, typically in the low nanogram range. | Excellent, often reaching picogram to femtogram levels. |

| Matrix Effects | Generally lower than LC-MS/MS. | Can be significant, requiring careful method development and use of internal standards. |

| Typical Internal Standard | Isotopically labeled this compound or a structurally similar odd-chain keto-fatty acid. | Isotopically labeled this compound. |

Experimental Protocols

The following are detailed protocols for the quantification of this compound using GC-MS and LC-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the analysis of this compound in a biological matrix (e.g., plasma, tissue homogenate) using GC-MS following extraction and derivatization.

1. Sample Preparation and Extraction

-

To 100 µL of the sample (e.g., plasma), add an appropriate internal standard (e.g., deuterated this compound).

-

Perform a liquid-liquid extraction by adding 500 µL of a mixture of hexane and isopropanol (3:2, v/v).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the tube tightly and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

-

Cool the sample to room temperature before injection.

3. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-500.

-

Quantification: Monitor characteristic ions of the TMS-derivatized this compound and the internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound in biological samples using LC-MS/MS.

1. Sample Preparation

-

To 50 µL of the sample, add an internal standard (e.g., ¹³C-labeled this compound).

-

Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

-

Liquid Chromatograph: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended.

-